molecular formula C17H16N2O3S B2795869 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1390759-21-3

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B2795869
CAS RN: 1390759-21-3
M. Wt: 328.39
InChI Key: YSOPKCVVEQPBHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the possible genotoxic impurities of sildenafil were synthesized, including sildenafil sulfonyl methyl ester, sildenafil sulfonyl ethyl ester, and sildenafil sulfonyl isopropyl ester . A simple, efficient, and repeatable method was developed for the preparation of sildenafil sulfonyl esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques like liquid chromatography-mass spectrometry (LCMS), mass, 1 H NMR, and FT-IR . The structures of the synthesized compounds were also studied by 1 H and 31 P NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The reaction of o-phenylenediamine with acetone in ethanol under conventional heating conditions has been reported to result in the formation of a benzodiazepine . The microwave irradiation was effective in the reduction of reaction times but had a non-significant effect on the yields .

Scientific Research Applications

Benzodiazepine Derivatives in Drug Research

Benzodiazepines and their derivatives, including 1,5-benzodiazepines, are crucial in drug discovery due to their wide range of bioactivities. These compounds exhibit significant pharmacological properties such as anticonvulsant, anxiolytic, sedative, and hypnotic effects. Research shows that 1,5-benzodiazepine derivatives have been investigated for various biological activities, including tranquilizer, antidepressant, antihypertensive, and calcium channel blocker properties (Dighe et al., 2015). This highlights their importance in developing new therapeutic agents targeting a range of medical conditions.

Sulfonamide Compounds in Medicinal Chemistry

Sulfonamide moieties, like those potentially present in the compound of interest, are key features in many pharmacological agents. Sulfonamides have demonstrated a variety of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. These compounds are part of FDA-approved drugs and have a significant role in treating various diseases, indicating their utility in drug discovery and development (Zhao et al., 2018). The presence of a sulfonyl group in the compound may suggest potential for diverse therapeutic applications, leveraging the pharmacological benefits associated with sulfonamides.

Synthetic and Structural Insights

The structural and synthetic aspects of benzodiazepines, including methods for their preparation and chemical transformations, are critical for developing new compounds with enhanced efficacy and safety profiles. Studies focusing on synthetic strategies of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor outline the significance of these moieties in medicinal chemistry (Teli et al., 2023). This research underscores the continuous effort in exploring novel and efficient methods for synthesizing biologically active benzodiazepine derivatives.

properties

IUPAC Name

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-17-10-12-19(16-9-5-4-8-15(16)18-17)23(21,22)13-11-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,18,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOPKCVVEQPBHU-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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